An In-Depth Technical Guide to 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine: A Key Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine: A Key Building Block in Modern Drug Discovery
For Immediate Release
[City, State] – January 29, 2026 – As the landscape of medicinal chemistry continuously evolves, the demand for novel molecular scaffolds that can unlock new therapeutic pathways is paramount. This whitepaper delves into the technical intricacies of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine, a strategically functionalized heterocyclic compound with the CAS Number 1228665-69-7. This guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of its synthesis, physicochemical properties, and its emerging significance as a versatile building block in the creation of targeted therapeutics.
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in drug design. The strategic incorporation of substituents onto the pyridine core allows for the fine-tuning of a molecule's steric and electronic properties, thereby optimizing its interaction with biological targets.
2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine is a prime example of a highly functionalized pyridine derivative. The presence of a fluorine atom at the 2-position can enhance binding affinity and improve metabolic stability. The iodo group at the 4-position serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the introduction of diverse molecular fragments. Finally, the pyrrolidine moiety at the 6-position can contribute to improved solubility and provides an additional point for interaction with target proteins. This trifecta of functional groups makes this compound a highly valuable intermediate for the synthesis of complex molecules with potential therapeutic applications, particularly in the realm of kinase inhibitors and other targeted therapies.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine is crucial for its effective utilization in synthetic chemistry and drug design.
| Property | Value | Source |
| CAS Number | 1228665-69-7 | VSNCHEM[1] |
| Molecular Formula | C₉H₁₀FIN₂ | VSNCHEM[1] |
| Molecular Weight | 292.10 g/mol | VSNCHEM[1] |
| Appearance | Off-white to yellow solid (predicted) | --- |
| Melting Point | Not available | --- |
| Boiling Point | Not available | --- |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents (predicted) | --- |
Synthesis and Mechanistic Insights
Proposed Synthetic Pathway:
Caption: Proposed synthesis of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine.
Step 1: Nucleophilic Aromatic Substitution (SNA_r_)
The synthesis would likely commence with the selective nucleophilic aromatic substitution of a suitable starting material like 2,6-difluoro-4-iodopyridine. The fluorine atom at the 6-position is more susceptible to nucleophilic attack than the one at the 2-position due to electronic effects. Pyrrolidine, a secondary amine, acts as the nucleophile.
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Rationale for Reagent Selection:
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2,6-Difluoro-4-iodopyridine: This starting material provides the core pyridine scaffold with the necessary fluorine and iodine substituents. The two fluorine atoms activate the ring for nucleophilic substitution.
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Pyrrolidine: A common and effective nucleophile for SNA_r_ reactions on activated pyridines.
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Base (e.g., K₂CO₃ or Et₃N): To neutralize the hydrofluoric acid (HF) byproduct generated during the reaction.
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Solvent (e.g., DMF or DMSO): A polar aprotic solvent is ideal for promoting the SNA_r_ reaction.
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Experimental Protocol (Hypothetical):
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To a solution of 2,6-difluoro-4-iodopyridine (1.0 eq) in anhydrous dimethylformamide (DMF) is added potassium carbonate (2.0 eq).
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Pyrrolidine (1.2 eq) is added dropwise to the stirred suspension at room temperature.
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The reaction mixture is heated to 80-100 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
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Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
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The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to afford 2-fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine.
Self-Validating System: The progress of the reaction can be monitored by the disappearance of the starting material and the appearance of a new, less polar spot on the TLC plate. The identity and purity of the final product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, which should show the characteristic signals for the pyridine, pyrrolidine, and the correct molecular ion peak.
Applications in Drug Discovery: A Gateway to Novel Therapeutics
The unique structural features of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine position it as a valuable building block in the synthesis of novel drug candidates, particularly in the field of oncology and inflammatory diseases. The strategic placement of the iodo group allows for its use in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to introduce a wide range of substituents at the 4-position of the pyridine ring.
Potential as a Kinase Inhibitor Scaffold:
Many kinase inhibitors feature a substituted heterocyclic core that binds to the ATP-binding site of the kinase. The pyridine scaffold of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine can serve as a hinge-binding motif, while the pyrrolidine moiety can extend into the solvent-exposed region, and the substituent introduced at the 4-position via the iodo group can occupy the hydrophobic pocket of the kinase.
Caption: Workflow for developing kinase inhibitors.
Potential Involvement in Signaling Pathways:
Given the prevalence of pyridine-based scaffolds in inhibitors of key signaling pathways, it is plausible that derivatives of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine could modulate pathways such as:
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PI3K/AKT/mTOR Pathway: This pathway is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.
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JAK/STAT Pathway: A key signaling cascade in the immune response and hematopoiesis, its aberrant activation is implicated in various cancers and inflammatory disorders.
The development of selective inhibitors for these pathways is a major focus of current drug discovery efforts, and 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine represents a promising starting point for the synthesis of novel modulators.
Conclusion and Future Perspectives
2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine is a strategically designed chemical entity that holds significant promise as a versatile building block in medicinal chemistry. Its unique combination of a fluorinated pyridine core, a reactive iodinated position, and a solubilizing pyrrolidine moiety makes it an attractive scaffold for the development of novel therapeutics. While further research is needed to fully elucidate its biological activities and potential therapeutic applications, the information presented in this guide provides a solid foundation for its exploration in drug discovery programs. The continued investigation of this and similar substituted pyridines will undoubtedly contribute to the expansion of the chemical space available for the design of next-generation targeted therapies.
